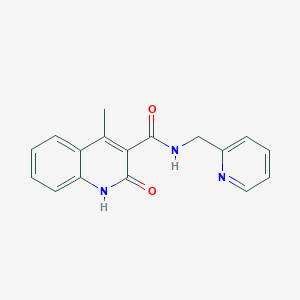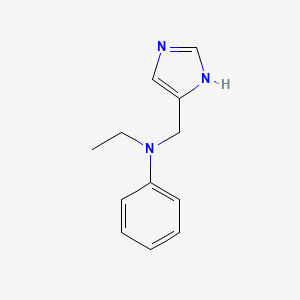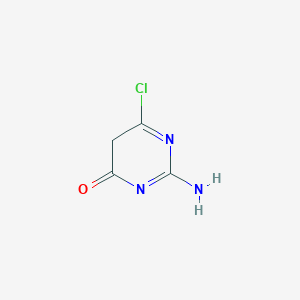
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide, also known as BRL-15572, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. BRL-15572 belongs to the class of compounds known as positive allosteric modulators (PAMs) that act on the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide acts as a PAM of mGluR5, a receptor that plays an important role in synaptic plasticity, learning, and memory. PAMs increase the activity of mGluR5 by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an enhancement of the receptor's response to glutamate, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It increases the release of acetylcholine, dopamine, and noradrenaline in the prefrontal cortex, hippocampus, and striatum, regions of the brain that are involved in cognitive function and emotion regulation. This compound also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide has several advantages for lab experiments. It has a high affinity for mGluR5 and is selective for this receptor subtype, making it a useful tool for studying the role of mGluR5 in various neurological and psychiatric disorders. This compound is also orally bioavailable, allowing for easy administration in animal models. However, one limitation of this compound is its short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide. One area of interest is the potential use of this compound as a treatment for substance abuse disorders. Further research is needed to investigate the efficacy of this compound in reducing drug-seeking behavior in humans. Another area of interest is the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, there is a need for the development of more potent and selective mGluR5 PAMs, which may have improved therapeutic potential compared to this compound.
Conclusion
This compound is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its ability to act as a PAM of mGluR5 and enhance cognitive function and reduce anxiety and depression-like behaviors has attracted significant attention in scientific research. Further studies are needed to fully understand the potential of this compound and its future directions in the field of neuroscience.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide involves a multi-step process that begins with the preparation of 2,3-dihydro-1,4-benzodioxin-3-carboxylic acid, followed by its conversion to the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-2-pyrrolidinone in the presence of a base to yield this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-2-pyrrolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models of Alzheimer's disease, schizophrenia, and depression. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use as a treatment for substance abuse disorders.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-17-8-4-5-12(17)15(18)16-9-11-10-19-13-6-2-3-7-14(13)20-11/h2-8,11H,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOLSTVPMZMTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCC2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B7469996.png)
![1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7470008.png)

![N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide](/img/structure/B7470016.png)
![[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 1,4-dihydroxynaphthalene-2-carboxylate](/img/structure/B7470019.png)

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470050.png)

![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)
![N-(5-chloranylpyridin-2-yl)-2-[(5,6-dimethyl-4-oxidanylidene-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7470067.png)

![3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7470075.png)

